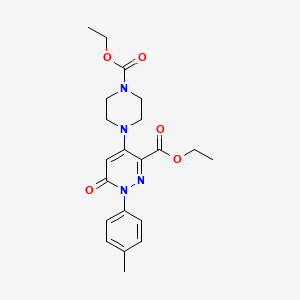

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-ethoxycarbonylpiperazin-1-yl)-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O5/c1-4-29-20(27)19-17(23-10-12-24(13-11-23)21(28)30-5-2)14-18(26)25(22-19)16-8-6-15(3)7-9-16/h6-9,14H,4-5,10-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBMATDLKZRZABO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C(=O)C=C1N2CCN(CC2)C(=O)OCC)C3=CC=C(C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a dihydropyridazine core with a piperazine ring and an ethoxycarbonyl substituent, contributing to its reactivity and biological activity. Its molecular formula is with a molecular weight of approximately 391.39 g/mol . The compound is classified as achiral, lacking defined stereocenters or E/Z centers .

| Property | Value |

|---|---|

| Molecular Formula | C19H22N3O5 |

| Molecular Weight | 391.39 g/mol |

| Stereochemistry | Achiral |

| Charge | Neutral |

Synthesis

The synthesis of Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step reactions. A notable method includes a one-pot reaction using ethyl 5-cyano-4-methyl derivatives and nitrostyrene in the presence of piperidine, often facilitated by microwave irradiation. This method enhances reaction kinetics and yields .

The biological activity of this compound is primarily attributed to its interactions with various biological targets through modulation of enzymatic pathways or receptor activity. The nitrogen atoms in the piperazine and dihydropyridazine rings facilitate nucleophilic attacks, making them critical for drug development .

Anticancer Activity

Research indicates that derivatives of this compound may exhibit anticancer properties . For instance, studies have shown that related compounds demonstrate broad-spectrum cell inhibition against multiple human cancer cell lines with growth reductions ranging from −85.67% to −41.54% . Specific studies are still emerging to detail these mechanisms.

Case Studies

While specific case studies on Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate are sparse, related compounds have exhibited promising results:

- Anticancer Studies : A derivative was tested against 60 human cancer cell lines, showing significant inhibition in growth.

- Antimicrobial Screening : Compounds with similar structures were screened for antibacterial and antifungal activities, demonstrating effectiveness against several microbial strains.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be compared to analogous pyridazine derivatives documented in recent literature. Key distinctions lie in substitution patterns, solubility, and inferred biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Structural Variations: The target compound’s piperazine-ethoxycarbonyl group introduces a rigid, polar scaffold, contrasting with the aromatic substituents (phenylamino, naphthalenyl) in analogs. This likely alters binding affinities to biological targets . The ZINC9761815 analog replaces piperazine with a phenylamino-ethoxy group, reducing polarity but retaining ester functionality. Such modifications may shift activity toward targets requiring aromatic stacking interactions . Compound 899943-47-6 incorporates a bulky naphthalene group, significantly increasing hydrophobicity. This could enhance blood-brain barrier penetration but reduce aqueous solubility .

Synthesis Pathways: The target compound’s synthesis likely follows methods analogous to those for related pyridazines, such as refluxing with ethanol and sodium acetate, as described for 6-oxo-3-substituted-phenyl derivatives .

In contrast, naphthalene-containing analogs may prioritize anticancer or antimicrobial applications due to enhanced lipophilicity .

Limitations:

- Experimental data on solubility, bioavailability, and specific target interactions are absent in the provided evidence, necessitating further studies.

- The role of the ethoxycarbonyl group in metabolic stability (e.g., susceptibility to esterase hydrolysis) remains speculative but warrants investigation.

Q & A

Q. What are the key synthetic steps for preparing Ethyl 4-(4-(ethoxycarbonyl)piperazin-1-yl)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?

The synthesis typically involves:

- Core formation : Reacting a substituted pyridazine precursor (e.g., 3,6-dichloropyridazine) with a piperazine derivative (e.g., 4-(ethoxycarbonyl)piperazine) under reflux in ethanol to introduce the piperazinyl group .

- Functionalization : Coupling the intermediate with p-tolyl groups via nucleophilic substitution or palladium-catalyzed cross-coupling.

- Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol to isolate the final product .

Q. Which spectroscopic methods are critical for structural confirmation?

Essential techniques include:

- NMR : ¹H and ¹³C NMR to verify proton environments (e.g., aromatic protons from p-tolyl, ester carbonyls) and carbon backbone .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) .

- IR spectroscopy : Identify functional groups like C=O (ester, piperazinone) and N-H stretches .

Q. How do solubility properties influence experimental design?

The compound’s solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited water solubility necessitate:

- Stock solutions in DMSO for in vitro assays.

- Use of co-solvents (e.g., ethanol, acetone) for reactions requiring homogeneous mixing .

Advanced Research Questions

Q. How can the coupling efficiency between the pyridazine core and piperazine moiety be optimized?

Strategies include:

- Reagent selection : Use coupling agents like PyBOP or HATU to activate carboxyl groups for amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates.

- Temperature control : Maintain 60–80°C to balance reaction speed and byproduct formation .

Q. What are common synthetic impurities, and how are they resolved?

Impurities may arise from:

- Incomplete substitution : Unreacted starting materials (e.g., residual dichloropyridazine) detected via TLC.

- Hydrolysis products : Ester-to-acid conversion under acidic/basic conditions, mitigated by neutral workup.

- Purification : Flash chromatography with gradient elution (e.g., 20–50% ethyl acetate in hexane) removes most byproducts .

Q. How to design a structure-activity relationship (SAR) study for derivatives?

- Variation points : Modify the piperazine substituents (e.g., alkyl, aryl groups), ester groups, or p-tolyl moiety.

- Biological assays : Test derivatives for target activity (e.g., kinase inhibition, antimicrobial effects) using enzyme-linked assays or cell-based models .

- Computational modeling : Use docking studies to predict binding interactions with target proteins .

Q. How to address contradictions in reported biological activity data?

- Replicate studies : Ensure identical assay conditions (e.g., pH, temperature, cell lines).

- Purity verification : Confirm compound integrity via HPLC (>98% purity) to rule out degradation artifacts.

- Orthogonal assays : Validate results using multiple methods (e.g., fluorescence-based and radiometric assays) .

Methodological Guidance

Q. What protocols ensure safe handling and storage?

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.

- Storage : Keep in airtight containers at –20°C under inert gas (N₂ or Ar) to prevent hydrolysis .

Q. How to analyze stability under physiological conditions?

Q. What strategies improve crystallinity for X-ray diffraction studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.